molecular formula C19H17F3N4O4 B2650931 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 879469-59-7

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No.: B2650931
CAS No.: 879469-59-7
M. Wt: 422.364
InChI Key: WLIPUMICONCSBH-UHFFFAOYSA-N
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Description

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex pyrazole-based compound provided For Research Use Only and is not intended for diagnostic or therapeutic applications. This acetohydrazide-functionalized chemical features a pyrazole core substituted with a 2-methoxyphenyl group and a potent trifluoromethyl group, a modification known in similar structures to significantly enhance biological activity and metabolic stability . The phenoxy group is further functionalized with a hydroxy group and an acetohydrazide moiety, a functional group often associated with a wide spectrum of pharmacological properties . Pyrazoline derivatives, the broader class to which this compound belongs, are the subject of extensive research due to their remarkable and diverse biological activities . Scientific literature indicates that structurally analogous compounds are investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties . The mechanism of action for such compounds is typically mediated through the interaction with specific enzymatic targets or cellular receptors; for instance, some diarylpyrazoles are known to function as cyclooxygenase-2 (COX-2) inhibitors , while others have been reported to act as cannabinoid CB1 receptor antagonists . The presence of the acetohydrazide group and the trifluoromethyl moiety makes this compound a valuable intermediate for medicinal chemists. It is primarily used as a key building block in organic synthesis and drug discovery efforts for the construction of more complex molecules with potential therapeutic applications . Researchers can utilize this scaffold to explore new chemical entities in various assay systems.

Properties

IUPAC Name

2-[3-hydroxy-4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O4/c1-29-14-5-3-2-4-12(14)16-17(25-26-18(16)19(20,21)22)11-7-6-10(8-13(11)27)30-9-15(28)24-23/h2-8,27H,9,23H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIPUMICONCSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a derivative of hydrazone that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of the compound is C20H18F3N3O3C_{20}H_{18}F_3N_3O_3, with a molecular weight of approximately 418.37 g/mol. The presence of a trifluoromethyl group and a methoxyphenyl moiety contributes to its unique biological profile.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing the trifluoromethyl group have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies demonstrated that compounds with similar substitutions displayed IC50 values ranging from 10.4 μM to 19.2 μM against COX-2, suggesting that our compound may possess comparable activity .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been explored extensively. In particular, compounds that target specific cancer cell lines such as MCF-7 (breast cancer) have shown cytotoxic effects. For example, one study reported that a related hydrazone exhibited an IC50 value of 6.28 μM against MCF-7 cells, indicating significant anticancer activity . The mechanism often involves the induction of apoptosis through increased expression of p53 and activation of caspase pathways .

Enzyme Inhibition

The compound's ability to inhibit various enzymes has been a focal point in recent research. Notably, studies on similar hydrazone derivatives have revealed dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 24.3 μM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

StudyCompoundBiological ActivityIC50 Value
Hydrazone DerivativeCOX-2 Inhibition10.4 μM
Similar HydrazoneMCF-7 Cytotoxicity6.28 μM
Trifluoromethyl CompoundAChE Inhibition19.2 μM

Molecular Docking Studies

In silico molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins. These studies indicate that the trifluoromethyl group forms strong hydrogen bonds with key amino acid residues in the active sites of enzymes like COX-2 and AChE, enhancing the biological activity observed experimentally .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the trifluoromethyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can target various signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its structural features allow for interaction with bacterial membranes or enzymes, potentially leading to effective treatment options against resistant strains of bacteria .
  • Anti-inflammatory Effects : Compounds with similar hydrazide structures have been documented to possess anti-inflammatory properties, suggesting that this compound may also exhibit such effects through modulation of inflammatory pathways .

Agricultural Applications

  • Pesticidal Activity : The compound's unique structure may provide avenues for development as a pesticide or herbicide. Research into related pyrazole derivatives has demonstrated efficacy in controlling various agricultural pests, indicating potential for this compound in pest management strategies .
  • Plant Growth Regulators : There is emerging evidence that certain hydrazide compounds can act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses .

Materials Science Applications

  • Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance material properties, such as thermal stability and mechanical strength. Research into similar compounds has indicated their utility in developing advanced materials with tailored properties for specific applications .
  • Nanotechnology : The compound can potentially be used in the synthesis of nanoparticles or nanocomposites, leveraging its unique chemical properties to create materials with enhanced functionalities for electronics or catalysis .

Case Studies and Research Findings

  • A study focused on the synthesis of novel pyrazole derivatives demonstrated that modifications at specific positions could significantly alter biological activity, highlighting the importance of structural optimization in drug design .
  • Another investigation into the use of hydrazone derivatives showed promising results in inhibiting biofilm formation, which is critical in both medical and industrial contexts .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores
Compound Name Key Substituents Melting Point (°C) Yield (%) TPSA (Ų) Biological Relevance Reference
Target Compound 2-MeO-C₆H₄, -CF₃, OH-phenoxy-acetohydrazide N/A N/A 123 Potential kinase inhibitor
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) 3,4-diMe-C₆H₃, 4-MeO-C₆H₄ 120–124 80 ~75 Anti-inflammatory activity
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d) -Br, -CF₃ N/A ~70 ~50 Intermediate for agrochemicals
2-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-acetohydrazide -Cl, cyclopropyl, -CF₃ N/A N/A ~90 Antifungal activity

Key Observations :

  • Trifluoromethyl Group : Compounds with -CF₃ (e.g., target compound, 3d) exhibit higher lipophilicity (logP ~2.6) compared to methoxy-substituted analogs (logP ~3.5 for 1h) .
  • Hydrogen-Bonding Capacity: The target compound’s hydroxyl group and acetohydrazide moiety increase TPSA (123 Ų vs.
  • Synthetic Yields : Pyrazoline derivatives (e.g., 1h) achieve higher yields (80%) than brominated pyrazoles (3d, ~70%), reflecting differences in reaction kinetics .
Functional Group Variations in Acetohydrazide Derivatives
Compound Name Key Modifications Spectral Features (IR/NMR) Biological Activity Reference
Target Compound OH-phenoxy, -CF₃, 2-MeO-C₆H₄ IR: C-F stretch (1100–1200 cm⁻¹), NH/NH₂ (3300 cm⁻¹) Not reported
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-acetohydrazide -Cl, triazole-thioether ¹H-NMR: δ 7.8 (Ar-H), δ 4.2 (-S-CH₂) Anticancer (IC₅₀: ~10 µM)
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-acetohydrazide -CF₂H, -Me ¹⁹F-NMR: δ -120 ppm (CF₂H) Antitubercular (MIC: 2 µg/mL)

Key Observations :

  • Biological Activity: Sulfur-containing analogs (e.g., triazole-thioether in ) show marked anticancer activity, suggesting the target compound’s phenoxy-acetohydrazide group could be optimized for similar applications .
Physicochemical and Pharmacokinetic Profiles
Property Target Compound 1h (Pyrazoline) 3d (Bromopyrazole)
Molecular Weight 422.4 g/mol 356 g/mol 384 g/mol
logP (Predicted) 2.6 3.5 2.8
Hydrogen Bonds 4 donors, 9 acceptors 2 donors, 4 acceptors 1 donor, 5 acceptors
Metabolic Stability High (due to -CF₃) Moderate Low

Key Observations :

  • Metabolic Stability: The -CF₃ group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs like 1h .
  • Oral Bioavailability : High TPSA (123 Ų) may limit absorption, necessitating formulation adjustments (e.g., prodrugs) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide?

  • Methodology : The compound can be synthesized via multi-step routes involving condensation of arylhydrazines with ketones or aldehydes to form the pyrazole core. For example, hydrazine hydrate in glacial acetic acid is commonly used for cyclization (e.g., pyrazoline formation) . Key intermediates like 1,5-diarylpyrazole derivatives are synthesized using substituted phenylhydrazines and trifluoromethyl-containing precursors . Post-functionalization with phenoxyacetohydrazide groups can be achieved via nucleophilic substitution or coupling reactions .
  • Characterization : Confirm structural integrity using IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., trifluoromethyl singlet at δ ~110 ppm), and mass spectrometry (m/z corresponding to molecular ion) .

Q. How should researchers optimize reaction yields for pyrazole core formation?

  • Methodology : Use catalytic conditions (e.g., POCl₃ for cyclization) at elevated temperatures (120°C) to enhance ring closure efficiency . Monitor reaction progress via TLC and adjust stoichiometric ratios of arylhydrazines to carbonyl precursors (e.g., 1:1.2 molar ratio) to minimize side products . Recrystallization from methanol or ethanol improves purity .

Q. What are the standard protocols for evaluating biological activity in pesticidal or antimicrobial assays?

  • Methodology : Test pesticidal efficacy using insecticidal activity assays (e.g., against Spodoptera litura) at concentrations of 100–500 ppm. For antimicrobial screening, employ agar diffusion methods against Staphylococcus aureus and Escherichia coli . Include positive controls (e.g., chlorpyrifos for pesticides) and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Methodology : Systematically vary substituents on the pyrazole (e.g., electron-withdrawing groups like CF₃ at position 5) and phenoxyacetohydrazide moieties (e.g., methoxy vs. halogen substituents). Compare IC₅₀ values in bioassays to identify critical pharmacophores . Computational docking (e.g., AutoDock Vina) can predict binding interactions with target enzymes, such as acetylcholinesterase for pesticidal activity .

Q. How do researchers resolve contradictions in synthetic byproduct formation under varying conditions?

  • Case Study : highlights divergent outcomes when phenylhydrazine reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole, yielding indole derivatives versus pyrazole-thiadiazole hybrids. To mitigate this:

  • Control reaction pH (e.g., acidic conditions favor indole cyclization).
  • Use substituent-directed synthesis (e.g., 4-methoxyphenylhydrazine selectively forms 5-methoxyindole derivatives) .
  • Characterize byproducts via HPLC-MS and adjust solvent polarity (e.g., DMF vs. ethanol) to suppress competing pathways .

Q. What advanced analytical techniques are recommended for elucidating conformational dynamics?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions in the hydrazide group) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict tautomeric preferences (e.g., keto-enol equilibria) .
  • Dynamic NMR : Monitor rotational barriers of the trifluoromethyl group in solution .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Methodology : Normalize data using Z-score analysis to account for assay variability. Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. whole-organism toxicity) . Meta-analyses of IC₅₀ ranges (e.g., 10–50 μM for antifungal activity) can identify outliers due to impurities or solvent effects .

Q. What statistical methods are appropriate for dose-response studies?

  • Methodology : Fit dose-response curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism. Report EC₅₀/LC₅₀ values with 95% confidence intervals. For synergistic effects (e.g., with commercial pesticides), calculate combination indices via the Chou-Talalay method .

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